Dopamine D2 receptor antagonist-1
カタログ番号 B2943179
CAS番号:
1055411-77-2
分子量: 259.37
InChIキー: ANUJDLRACOBTTB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dopamine D2 receptor antagonist-1 is a negative allosteric modulator (NAM) of the dopamine D2 receptor (D2R) with sub-mM affinity .
Synthesis Analysis
The synthesis of this compound involves modulation of the action of orthosteric ligands synergistically with sodium ions . This process opens new avenues for fine-tuning of the receptor activity by novel allosteric drugs .Molecular Structure Analysis
The molecular structure of this compound is complex. It interacts with Asp (3.32) via their amide nitrogen atom . The studied compounds stabilize the receptor inactive conformation through the effect on the ionic lock, which is typical for GPCR antagonists .Chemical Reactions Analysis
This compound is a selective molecule with good in vitro physical properties, metabolic stability, and in vivo pharmacokinetics . It has excellent D2 versus D1, D3, D4, and D5 receptor selectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are complex and involve interactions with various receptors and neurotransmitters . It is a selective molecule with good in vitro physical properties, metabolic stability, and in vivo pharmacokinetics .科学的研究の応用
Ecopipam in Tourette Syndrome
- Study Findings : Ecopipam, a D1 receptor antagonist, showed promise in treating Tourette syndrome in children and adolescents. This was demonstrated in a randomized, placebo-controlled crossover study, highlighting its safety, tolerability, and efficacy (Gilbert et al., 2018).
Neuropsychiatric and Endocrine Disorders
- Insight : A novel series of D2 dopamine receptor antagonists with high selectivity was developed, targeting neuropsychiatric and endocrine disorders. The selective molecule demonstrated good in vitro properties and in vivo pharmacokinetics (Xiao et al., 2014).
Modelling of Dopamine D2 Receptors
- Advances in Understanding : Extensive research over 35 years has led to refined models of D2 receptors, providing insights into ligand-receptor interactions and aiding the synthesis of new dopaminergic compounds (Šukalović et al., 2015).
Cognitive Effects and Schizophrenia
- Cognitive Implications : Research indicates that blocking D3 receptors enhances cognition, while antagonism of D2 receptors impairs it. These findings have implications for the treatment of schizophrenia and other CNS disorders (Watson et al., 2012).
Regulation in Transfected Cells
- Cellular Mechanisms : Studies on transfected cells show that exposure to agonists and antagonists increases the density of D2 and D3 receptors, providing insights into the emergence of conditions like dystonias and dyskinesias associated with dopamine receptor drugs (Burris et al., 1998).
Dopamine in Epilepsy
- Neurological Interactions : Dopamine has been linked to epilepsy, with D2 receptor stimulation in the forebrain having anticonvulsant action. This suggests potential therapeutic pathways in managing epilepsy (Starr, 1996).
Binding Site and Affinities
- Molecular Insights : Predictive models of the D2 receptor have been developed, revealing critical residues for binding dopamine and antagonists, aiding in the development of improved therapeutics (Kalani et al., 2004).
作用機序
特性
IUPAC Name |
N-cyclobutyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-2-7-11-10(6-1)12-13(17-9-4-3-5-9)15-8-16-14(12)18-11/h8-9H,1-7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUJDLRACOBTTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された